molecular formula C10H9F2N3 B13247060 N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13247060
M. Wt: 209.20 g/mol
InChI Key: HNZIBPIMFALORG-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine (CAS 1536225-38-3) is a fluorinated pyrazole derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure features a 1-methyl-1H-pyrazol-4-amine core linked to a 2,4-difluorophenyl group. The presence of fluorine atoms is a common strategy in drug design, as it can enhance metabolic stability, influence lipophilicity, and improve bioavailability . As part of the aminopyrazole chemical family, this scaffold is recognized for its potential in interacting with various biological targets. Aminopyrazoles are frequently investigated as key pharmacophores in the development of kinase inhibitors, such as those targeting p38 MAPK and cyclin-dependent kinases (CDKs) . The specific substitution pattern of this compound makes it a valuable intermediate for constructing novel bioactive molecules for oncology, anti-infective, and anti-inflammatory research . Researchers can utilize this amine for further functionalization, exploring structure-activity relationships to optimize potency and selectivity. The compound has the molecular formula C 10 H 9 F 2 N 3 and a molecular weight of 209.20 g/mol . It is characterized by identifiers including MDL number MFCD22084214 and PubChem CID 5210019 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper laboratory handling and storage conditions are recommended to maintain the integrity of the compound.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-10-3-2-7(11)4-9(10)12/h2-6,14H,1H3

InChI Key

HNZIBPIMFALORG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Preparation of Pyrazole Core with N-Substituents

Method Overview:

  • Step 1: Synthesis of 1-methyl-1H-pyrazole via cyclization of suitable hydrazine derivatives with β-dicarbonyl compounds, such as acetylacetone.
  • Step 2: N-alkylation of the pyrazole nitrogen with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
  • Step 3: Introduction of the 2,4-difluorophenyl group through nucleophilic aromatic substitution or cross-coupling reactions.

Key Reaction Conditions:

Step Reagents Solvent Temperature Time Yield (%)
1 Hydrazine hydrate + β-dicarbonyl Ethanol Reflux 4-6 hours 70-85
2 Methyl iodide + Potassium carbonate Acetone Room temp to 50°C 12-24 hours 65-75
3 2,4-Difluorophenylboronic acid + Pd catalyst Toluene/DMF 80-110°C 12-24 hours 60-70

Research Data:

  • Patent CN113264919A describes a method where 4-nitro-1H-pyrazole reacts with fluorinated pyridines under basic and thermal conditions to yield pyrazolyl-pyridine intermediates, which are then reduced to target compounds. Similar strategies can be adapted for direct substitution on pyrazole rings with fluorinated phenyl groups.

Reduction and Final Functionalization

  • The nitro group on intermediates is reduced to amino groups via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
  • The amino group then reacts with methylating agents to form the N-methylated pyrazole derivative.

Direct Preparation from Primary Amines

Recent advances have enabled the synthesis of N-substituted pyrazoles directly from primary amines, avoiding multi-step intermediate synthesis.

Methodology Overview

  • Reactants: Primary aliphatic or aromatic amines, such as 2,4-difluoroaniline derivatives.
  • Reaction Conditions: Mild, metal-free conditions utilizing organic oxidants or cyclization agents, often in the presence of a suitable solvent like DMF or acetonitrile.
  • Procedure: The primary amine reacts with a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione) under controlled temperature to form the pyrazole ring via cyclization.

Example Data:

Reagent Solvent Temperature Time Yield (%)
Primary amine DMF 85°C 1.5-2 hours 38-55
2,4-Pentanedione - - - -

This method is advantageous due to its simplicity, short reaction times, and avoidance of inorganic reagents, as demonstrated in recent publications.

Specific Example for N-(2,4-Difluorophenyl) Derivative

  • Starting from 2,4-difluoroaniline, the compound reacts with 2,4-pentanedione under mild conditions to afford the target compound with yields typically around 40-55%, depending on reaction optimization.

Summary of Key Reaction Parameters and Data

Method Starting Materials Key Reagents Solvent Temperature Reaction Time Typical Yield (%) Remarks
Multi-step synthesis Pyrazole derivatives + fluorinated aromatic compounds Methylating agents, Pd catalysts Ethanol, toluene, DMF Reflux to 120°C 6-24 hours 60-75 Suitable for large-scale synthesis
Direct from primary amines 2,4-Difluoroaniline + 2,4-pentanedione Organic oxidants DMF, acetonitrile 85°C 1.5-2 hours 38-55 Short, efficient, metal-free

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

Scientific Research Applications

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s key structural features are compared with similar pyrazole-amine derivatives (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituent Features Key Applications/Notes Reference
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine C10H10F2N3 225.20 2,4-difluorophenyl, 1-methylpyrazole Hypothesized kinase inhibition N/A
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine C5H7F2N3 147.13 Difluoroethyl at pyrazole N1 Intermediate in synthesis
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C10H9ClFN3 225.65 Chloro-fluorophenyl methyl at pyrazole N1 Antimicrobial candidate
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine C11H12ClF2N3 259.68 2,3-difluorobenzyl, chloro substitution Structural studies (X-ray crystallography)
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine C12H14ClN7 307.74 Pyrimidine-pyrazole hybrid CDK2 inhibitor (IC50 = 12 nM)
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C20H12Cl3FN4 448.70 Trichlorophenyl, pyridinyl X-ray characterized (R factor = 0.031)

Key Differences and Implications

Substituent Position and Electronic Effects: The 2,4-difluorophenyl group in the target compound provides balanced lipophilicity and electronic effects, favoring membrane permeability. Chloro-fluorophenyl derivatives (e.g., ) exhibit increased molecular weight and halogen-bonding capacity, which may enhance target affinity but raise toxicity concerns.

Core Modifications :

  • Hybrid structures like the pyrimidine-pyrazole compound () demonstrate enhanced kinase inhibition (CDK2 IC50 = 12 nM) due to expanded π-π stacking interactions.
  • The trichlorophenyl-pyrazole analog () shows high crystallinity (low R factor = 0.031), making it valuable for structure-activity relationship (SAR) studies.

Biological Activity :

  • Fluorine substitution generally improves metabolic stability. However, difluoroethyl analogs () lack aromaticity, reducing their suitability for aromatic receptor binding.
  • The chloro-fluorophenyl derivative () may exhibit broader antimicrobial activity due to the chloro group’s electrophilic character.

Data-Driven Insights

  • Lipophilicity : The 2,4-difluorophenyl group (ClogP ~2.5) offers optimal hydrophobicity for blood-brain barrier penetration compared to polar pyridinyl analogs (ClogP ~1.8, ).
  • Synthetic Accessibility : The target compound’s synthesis likely follows Buchwald-Hartwig amination protocols, as seen in , but may require optimization for regioselective fluorination.
  • Thermodynamic Stability : Crystallographic data for analogs (e.g., ) suggest that bulky substituents (e.g., trichlorophenyl) enhance lattice stability but reduce solubility.

Biological Activity

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F2N3C_{10}H_{9}F_{2}N_{3} with a molecular weight of 209.20 g/mol. The compound features a pyrazole ring substituted with a 2,4-difluorophenyl group, which contributes to its unique chemical reactivity and biological activity.

1. Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes:

  • Inducible Nitric Oxide Synthase (iNOS) : The compound has shown inhibitory effects on iNOS, which is crucial in regulating immune responses. It prevents the dimerization of iNOS, thereby reducing nitric oxide production in macrophage-like RAW264.7 cells.
  • Cyclooxygenases (COX) : Similar compounds have demonstrated inhibition of COX enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory properties for this compound .

2. Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties by disrupting the ergosterol biosynthesis pathway through inhibition of cytochrome P450 enzyme CYP51 in fungi. This disruption leads to increased membrane permeability and cell death.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Study 1 : Inhibition of iNOSDemonstrated significant reduction in nitric oxide production in RAW264.7 cells with an IC50 value indicating potent inhibition.
Study 2 : Antimicrobial ActivityShowed effectiveness against fungal strains by inhibiting CYP51, leading to compromised cell membrane integrity .
Study 3 : Anti-inflammatory PotentialCompounds structurally similar to this compound exhibited anti-inflammatory effects by inhibiting COX enzymes .

The biological activity of this compound can be attributed to its interaction with specific protein targets:

  • Binding Affinity : The compound binds to the active sites of target enzymes like iNOS and CYP51, inhibiting their activity and altering biochemical pathways critical for cell survival and function.
  • Cellular Effects : By modulating signaling pathways and gene expression related to inflammation and microbial defense, this compound shows promise as a therapeutic agent in managing inflammatory diseases and infections.

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